molecular formula C18H15NO2 B458935 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-38-2

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B458935
CAS No.: 436089-38-2
M. Wt: 277.3g/mol
InChI Key: OKDJCOLKKGLQPF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436089-38-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry research, particularly in the development of novel epigenetic therapies. This compound, with a molecular formula of C18H15NO2 and a molecular weight of 277.32 g/mol, serves as a key precursor for the synthesis of advanced molecular structures . Its primary research value lies in its application as a cap moiety in the design of histone deacetylase (HDAC) inhibitors . HDACs are enzymes implicated in tumorigenesis and cancer progression, making their inhibition a promising therapeutic strategy . In this context, the 2-phenylquinoline-4-carboxylic acid structure provides a multi-aromatic system designed to form strong hydrophobic interactions at the opening of the HDAC active site, blocking other substrates from entering the catalytic pocket . Researchers have utilized this scaffold to develop potent and selective inhibitors, such as the hydroxamic acid-derived molecule D28, which exhibits notable selectivity for HDAC3 and demonstrates potent in vitro anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in cancer cell lines like K562 . The compound is offered with a typical purity of 97% and is strictly for use in research and development as a heterocyclic building block . It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,6-dimethyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)16(18(20)21)12(2)17(19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJCOLKKGLQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction remains the cornerstone for synthesizing quinoline-4-carboxylic acids. For 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, US Patent 10,189,788 B2 details a direct method using 5-iodo-1H-indole-2,3-dione (isatin derivative), phenylacetaldehyde, and pyruvic acid in ethanol under reflux. The reaction proceeds via cyclocondensation, forming the quinoline core through a cascade of keto-enol tautomerization and dehydration steps.

Reaction Conditions

  • Reactants : 5-Iodo-1H-indole-2,3-dione (20.0 g, 73.25 mmol), phenylacetaldehyde (excess), pyruvic acid (1.5 equiv).

  • Solvent : Ethanol (anhydrous).

  • Temperature : Reflux (78°C).

  • Time : 3 hours.

  • Yield : 85–90% after recrystallization.

The product is isolated as a yellow crystalline solid, with purity confirmed via HPLC (>98%). Substituents at the 3- and 6-positions arise from the methyl groups in pyruvic acid and the iodophenyl moiety in the isatin precursor, respectively.

Modified Skraup-Doebner Reaction

While less common for this specific derivative, Patel et al. (2017) describe a Skraup-Doebner variant using substituted anilines and β-keto acids. For this compound, this method would involve:

  • Condensation of 3,5-dimethylaniline with benzaldehyde.

  • Cyclization with pyruvic acid in the presence of sulfuric acid.

Limitations :

  • Requires harsh acidic conditions (H₂SO₄, 120°C).

  • Lower regioselectivity for the 2-phenyl group (yields ~60%).

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Bhatt et al. (cited in Patel et al., 2017) developed a microwave-irradiated protocol for analogous quinoline-4-carboxylic acids. Adapting this for the target compound:

Procedure :

  • Reactants : 5-Methylisatin, phenylacetaldehyde, pyruvic acid.

  • Catalyst : None (thermal activation).

  • Solvent : Ethanol.

  • Microwave Power : 300 W.

  • Time : 5–10 minutes.

  • Yield : 88% (vs. 72% under conventional reflux).

Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side reactions such as decarboxylation.

Lewis Acid-Surfactant Combined Catalysts (LASCs)

Wu et al. (2017) reported LASCs for quinoline syntheses in aqueous media. For this compound:

  • Catalyst : Cerium(III) dodecyl sulfate.

  • Solvent : Water.

  • Temperature : 80°C.

  • Yield : 82%.

LASCs improve solubility of hydrophobic intermediates, enabling greener synthesis without organic solvents.

Mechanistic Insights and Optimization

Role of Substituents in Cyclocondensation

The 2-phenyl group originates from benzaldehyde derivatives, while methyl groups at C3 and C6 derive from pyruvic acid and the isatin precursor, respectively. Zarghi et al. demonstrated that electron-donating groups on benzaldehyde (e.g., -CH₃) accelerate cyclization by stabilizing the imine intermediate.

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol favors faster cyclization (3 hours), while DMF improves solubility of polar intermediates but prolongs reaction time (12 hours).

  • Optimal Temperature : 80–100°C balances reaction rate and product stability.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Time Yield Purity
Pfitzinger (US Patent)None/Ethanol3 h90%>98%
Microwave-AssistedNone/Ethanol10 min88%95%
LASC-CatalyzedCe(DS)₃/Water6 h82%93%
Skraup-DoebnerH₂SO₄/–24 h60%85%

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Applications

One of the most promising applications of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid lies in its potential as an anticancer agent. Several studies have highlighted its ability to act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression related to cell growth and apoptosis.

  • Mechanism of Action : The compound has shown significant binding affinities to HDAC enzymes, particularly HDAC3, leading to enhanced apoptosis in cancer cells. For instance, a study reported that the compound induced G2/M cell cycle arrest and promoted apoptosis in K562 leukemia cells, demonstrating its potential as a lead compound for anticancer drug development .

Antibacterial Properties

In addition to its anticancer properties, this compound exhibits notable antibacterial activity. Research indicates that modifications to the quinoline structure can enhance its efficacy against various bacterial strains.

  • Antibacterial Efficacy : A series of derivatives were synthesized and evaluated against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with higher lipophilicity showed increased antibacterial activity, suggesting that structural modifications can significantly influence their effectiveness .

Case Study 1: Anticancer Screening

A study focused on derivatives of this compound revealed that certain analogs exhibited high in vitro cytotoxic activity against cancer cell lines. The mechanism was linked to tubulin binding similar to established drugs like navelbine and taxol .

CompoundActivity (IC50)Cell Line
68Low nanomolarH460
5aModerateMKN-45
D28SignificantK562

Case Study 2: Antibacterial Evaluation

In another investigation, derivatives were screened for their antibacterial properties using the agar diffusion method. Compounds demonstrated varying degrees of inhibition against multiple strains, indicating the potential for development into new antibacterial agents.

CompoundBacteria TestedActivity Level
5aS. aureus, E. coliHigh
5bMRSAModerate
5cP. aeruginosaWeak

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural variations, synthetic routes, biological activities, and physicochemical properties of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid relative to analogous quinoline derivatives.

Key Observations

Substituent Effects on Activity: Methoxy vs. Methyl Groups: Methoxy-substituted derivatives (e.g., 6-OCH₃ in ) exhibit P-glycoprotein inhibition, likely due to increased polarity and hydrogen-bonding capacity compared to methyl groups in the target compound. Halogenation: Bromine () or chlorine () at position 6 or 2 enhances halogen bonding but may reduce solubility. The trifluoromethoxy group () combines electronegativity and lipophilicity, favoring membrane penetration. Amino Side Chains: Derivatives with amino substituents () show potent antibacterial activity (MIC: 64 µg/mL) due to hydrogen-bond donor/acceptor interactions, absent in the methyl/phenyl-substituted target compound.

Synthetic Routes :

  • Esterification () and amidation () are common for modifying the 4-carboxylic acid group. The target compound’s synthesis emphasizes purity and stability, while acyl chloride intermediates () enable further derivatization.

Hydroxyphenyl-substituted analogs () introduce hydrogen-bonding capacity, increasing aqueous solubility but reducing metabolic stability.

Therapeutic Potential: The target compound’s "healing drug" applications contrast with antibacterial () or anticancer () focuses of analogs. SIRT3 inhibitors () highlight the scaffold’s versatility in targeting epigenetic regulators.

Biological Activity

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (DMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18_{18}H15_{15}NO2_2
Molecular Weight: 277.32 g/mol

The structure of DMQCA features a quinoline ring with two methyl groups at positions 3 and 6, a phenyl group at position 2, and a carboxylic acid group at position 4. These structural components contribute to its chemical reactivity and biological activity.

The biological activity of DMQCA is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:

  • Protein Interactions: DMQCA has been employed in studies that explore its effects on protein interactions, which are crucial for cellular signaling and function.
  • Enzyme Activity: The compound has been investigated for its role in modulating enzyme activities, potentially affecting metabolic pathways.

Antimicrobial Activity

DMQCA has demonstrated notable antibacterial properties against various strains of bacteria. In studies assessing the antibacterial activity of quinoline derivatives, DMQCA showed significant inhibition against:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli

The antibacterial efficacy appears to correlate with the lipophilicity of the compound, suggesting that structural modifications can enhance activity against specific bacterial strains .

Anticancer Activity

Recent research highlights the potential anticancer properties of DMQCA. In vitro studies have shown that derivatives of DMQCA can act as histone deacetylase (HDAC) inhibitors, which are promising candidates for cancer therapy. For instance:

  • Cytotoxicity Assessment: The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, revealing IC50_{50} values comparable to established chemotherapeutic agents like Doxorubicin .
CompoundIC50_{50} (μM)Mechanism
DMQCA2.56 ± 0.13Induces apoptosis and cell cycle arrest in G2/M phase
Doxorubicin2.82 ± 0.07Standard control

Flow cytometric analysis indicated that DMQCA enhances both early and late stages of apoptosis in cancer cells, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Activity

DMQCA has also been explored for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses .

Case Studies

  • Antibacterial Evaluation:
    A study synthesized various quinoline derivatives, including DMQCA, assessing their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial potency significantly .
  • Cytotoxicity Against Cancer Cells:
    In a comparative study involving multiple quinoline derivatives, DMQCA was highlighted for its effective cytotoxicity against MCF-7 cells, demonstrating potential as an anticancer therapeutic agent .

Q & A

Q. What safety protocols are recommended for handling quinoline-4-carboxylic acid derivatives in laboratory settings?

  • Answer : Based on structurally related compounds:
  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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